{Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride
CAS No.: 1909319-12-5
Cat. No.: VC4593770
Molecular Formula: C8H16ClN
Molecular Weight: 161.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909319-12-5 |
|---|---|
| Molecular Formula | C8H16ClN |
| Molecular Weight | 161.67 |
| IUPAC Name | 3-bicyclo[4.1.0]heptanylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H15N.ClH/c9-5-6-1-2-7-4-8(7)3-6;/h6-8H,1-5,9H2;1H |
| Standard InChI Key | HENVHTIBCFGQOV-UHFFFAOYSA-N |
| SMILES | C1CC2CC2CC1CN.Cl |
Introduction
{Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride is a chemical compound with the molecular formula C₈H₁₄NCl, which includes a bicyclo[4.1.0]heptane scaffold. This compound is a hydrochloride salt of {bicyclo[4.1.0]heptan-3-yl}methanamine, indicating it is used in its protonated form for stability and solubility purposes. The bicyclo[4.1.0]heptane core is a unique structural motif that has been explored in various chemical and pharmaceutical contexts, including the synthesis of carbocyclic nucleosides and other bioactive molecules .
Synthesis and Preparation
The synthesis of {bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride typically involves the functionalization of the bicyclo[4.1.0]heptane scaffold. This can be achieved through various organic synthesis methods, such as the introduction of an amino group at the 3-position of the bicyclo[4.1.0]heptane ring. The hydrochloride salt is often formed by reacting the free amine with hydrochloric acid to enhance stability and solubility.
Applications and Research Findings
While specific applications of {bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride are not widely documented, compounds based on the bicyclo[4.1.0]heptane scaffold have been explored in various research contexts:
-
Carbocyclic Nucleosides: The bicyclo[4.1.0]heptane core has been used in the synthesis of carbocyclic nucleoside analogues, which are of interest for their potential antiviral properties .
-
Pharmaceutical Intermediates: Such compounds can serve as intermediates in the synthesis of more complex pharmaceutical molecules, given their unique structural features.
Safety and Handling
As with any chemical compound, handling {bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride requires appropriate safety precautions, including the use of protective equipment and adherence to standard laboratory safety protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume